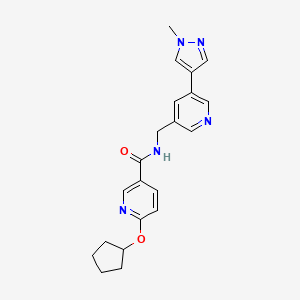
6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, identified by its CAS number 2034309-28-7, is a compound with potential therapeutic applications due to its unique structural features and biological activity. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O2, with a molecular weight of 377.4 g/mol. The structure includes a cyclopentyloxy group and a pyrazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034309-28-7 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways through the hydrolysis of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit selective inhibition of PDE4, which is involved in inflammatory responses. For instance, PDE inhibitors have shown significant effects in reducing airway hyperreactivity in animal models of asthma . The specific IC50 values for related compounds suggest a promising profile for anti-inflammatory applications.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be attributed to its ability to modulate cytokine production and inhibit pro-inflammatory mediators. In vitro studies have demonstrated that similar nicotinamide derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests that this compound may also exhibit similar properties.
Study on PDE Inhibition
A study evaluated the effects of a related compound on airway inflammation in ovalbumin-induced asthmatic mice. The results indicated that the compound significantly reduced eosinophil peroxidase activity and improved lung histology, supporting its role as a PDE inhibitor with anti-inflammatory properties .
Cytokine Modulation
In another study focused on macrophage activation, it was found that nicotinamide derivatives could inhibit reactive oxygen species (ROS) production and modulate cytokine release upon lipopolysaccharide stimulation. This highlights the potential of these compounds in controlling inflammatory responses at the cellular level .
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-26-14-18(13-25-26)17-8-15(9-22-11-17)10-24-21(27)16-6-7-20(23-12-16)28-19-4-2-3-5-19/h6-9,11-14,19H,2-5,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUGPQVHVUXRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














